molecular formula C20H24FN3O B6636457 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(3-methylphenyl)methyl]acetamide

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(3-methylphenyl)methyl]acetamide

Cat. No. B6636457
M. Wt: 341.4 g/mol
InChI Key: HQPSKYDPBYJIRA-UHFFFAOYSA-N
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Description

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(3-methylphenyl)methyl]acetamide, commonly known as FMA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. FMA belongs to the class of piperazine derivatives, which are widely used in medicinal chemistry.

Mechanism of Action

The exact mechanism of action of FMA is not fully understood. However, it is believed to act on the serotonergic and dopaminergic systems in the brain. FMA has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
FMA has been found to have several biochemical and physiological effects. It has been shown to decrease the levels of corticosterone, a stress hormone, in animal models. FMA has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a role in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

FMA has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. FMA is also stable under normal storage conditions. However, FMA has some limitations for lab experiments. It has a low solubility in water, which may limit its use in certain experiments. FMA is also relatively expensive compared to other compounds.

Future Directions

There are several future directions for the study of FMA. One potential direction is to investigate its potential as a treatment for anxiety and depression in humans. Another direction is to further elucidate its mechanism of action and its effects on the serotonergic and dopaminergic systems in the brain. Additionally, FMA could be studied for its potential as a treatment for pain and other neurological disorders.

Synthesis Methods

FMA can be synthesized using a two-step process. The first step involves the reaction of 4-fluorobenzyl chloride with piperazine in the presence of a base. The resulting intermediate is then reacted with 3-methylbenzylamine to yield FMA.

Scientific Research Applications

FMA has been studied extensively for its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models. FMA has also been found to have antinociceptive properties, making it a potential candidate for the treatment of pain.

properties

IUPAC Name

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(3-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O/c1-16-3-2-4-17(13-16)14-22-20(25)15-23-9-11-24(12-10-23)19-7-5-18(21)6-8-19/h2-8,13H,9-12,14-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQPSKYDPBYJIRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)CN2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(3-methylphenyl)methyl]acetamide

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